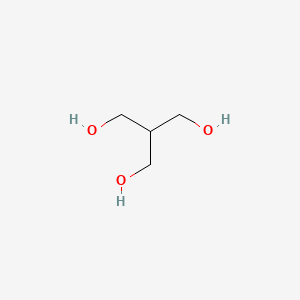

2-(Hydroxymethyl)propane-1,3-diol

描述

Historical Context and Evolution of Research Perspectives within Polyol Chemistry

The journey of 2-(hydroxymethyl)propane-1,3-diol within the field of polyol chemistry is a narrative of industrial optimization and evolving application demands. While early laboratory-scale syntheses existed, such as the low-yield reduction of methane (B114726) tricarboxylic acid triethylester with lithium aluminum hydride, the widespread availability of TMP is a direct result of advancements in industrial chemical processes. google.com The now-standard production method involves a two-step process starting from the condensation of n-butyraldehyde with formaldehyde (B43269), followed by a Cannizzaro reaction. wikipedia.orggoogle.com This efficient synthesis route produces approximately 200,000,000 kg annually, cementing TMP's role as a key industrial chemical. wikipedia.org

Historically, research in polyol chemistry was dominated by naturally derived compounds like glycerol (B35011). However, synthetic polyols such as TMP and pentaerythritol (B129877) emerged to offer enhanced properties for specific applications. ulprospector.com Research perspectives shifted towards leveraging TMP's unique structure, which lacks a hydrogen atom on the beta-carbon, providing superior thermal and hydrolytic stability compared to glycerol. biointerfaceresearch.com This distinction became a critical driver for its adoption in applications requiring high durability, such as the synthesis of alkyd resins for high-performance coatings and the production of advanced synthetic lubricants. ulprospector.combiointerfaceresearch.comgoogle.com

Significance in Contemporary Organic Synthesis and Materials Science Research

In modern research, this compound is valued as a versatile trifunctional initiator and crosslinking agent. Its three primary hydroxyl groups provide reactive sites for a wide range of chemical transformations, making it a fundamental component in polymer construction.

In Organic Synthesis: TMP serves as a core molecule for creating branched and dendritic structures. Its derivatives are of particular importance. For instance, acrylated versions like trimethylolpropane (B17298) triacrylate (TMPTA) and alkoxylated TMPs are widely used as multifunctional monomers in free-radical polymerization and photopolymerization processes. wikipedia.orgtaylorandfrancis.com These reactions are foundational to producing various coatings and materials for applications like 3D-VAT printing. taylorandfrancis.com The ability to precisely control the degree of crosslinking by incorporating TMP allows chemists to tailor the mechanical properties of the resulting polymers.

In Materials Science: The primary consumption of TMP is as a precursor to alkyd resins and polyurethanes. wikipedia.orghoyonn.comlabdepotinc.com In these applications, it acts as a branching agent, significantly enhancing the hardness, gloss, durability, and chemical resistance of coatings. google.comhoyonn.comzonadepinturas.com Research has shown that incorporating TMP into alkyd resin formulations, often as a substitute for glycerol, leads to coatings with shorter baking times and improved color retention. google.com Furthermore, TMP is a key ingredient in the synthesis of high-performance materials such as aviation lubricants and plasticizers. hoyonn.com

Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 2-Ethyl-2-(hydroxymethyl)propane-1,3-diol wikipedia.org |

| Common Name | Trimethylolpropane (TMP) wikipedia.org |

| CAS Number | 77-99-6 sigmaaldrich.com |

| Molecular Formula | C₆H₁₄O₃ wikipedia.org |

| Molar Mass | 134.17 g/mol wikipedia.org |

| Appearance | White solid wikipedia.org |

| Melting Point | 58 °C (136 °F; 331 K) wikipedia.org |

| Boiling Point | 289 °C (552 °F; 562 K) wikipedia.org |

| Density | 1.084 g/mL wikipedia.org |

| Solubility in Water | Soluble hoyonn.com |

Overview of Key Research Trajectories and Interdisciplinary Relevance

Current research on this compound is expanding beyond its traditional roles into novel and interdisciplinary areas, particularly focusing on advanced materials and sustainability.

Hyperbranched Polymers and Advanced Coatings: One significant research trajectory involves using TMP as the central core for synthesizing hyperbranched polymers. zonadepinturas.com By reacting TMP with various monomers, researchers can create highly branched, three-dimensional alkyd and polyester (B1180765) structures. These hyperbranched resins exhibit unique rheological properties and can be formulated into advanced polyurethane coatings with improved mechanical strength and corrosion resistance. zonadepinturas.com

Radiation Curing and Additive Manufacturing: Derivatives of TMP, especially trimethylolpropane triacrylate (TMPTA), are at the forefront of research in radiation-curable systems. taylorandfrancis.comresearchgate.net These monomers can polymerize rapidly when exposed to UV light, a process known as photopolymerization. acs.org This technology is crucial for high-speed industrial coatings, inks, and increasingly, in the field of additive manufacturing (3D printing), where TMP-based resins are used to fabricate complex objects layer by layer. taylorandfrancis.com

Sustainable and Bio-based Materials: A prominent and interdisciplinary research trend is the use of TMP in the development of "green" or sustainable materials. Scientists are exploring the esterification of TMP with fatty acids derived from vegetable oils, such as oleic acid, to produce biodegradable lubricants and environmentally friendly plasticizers. biointerfaceresearch.comscielo.brresearchgate.net These bio-based materials offer a renewable alternative to traditional petroleum-derived products, addressing environmental concerns related to toxicity and depletion of fossil fuels. biointerfaceresearch.comscielo.br This line of research connects organic chemistry with green chemistry and environmental science, highlighting TMP's role in creating a more sustainable chemical industry.

Key Research Applications of this compound

| Research Area | Application of TMP | Resulting Material/Product | Key Findings |

|---|---|---|---|

| Polymer Coatings | Precursor for alkyd and polyurethane resins. wikipedia.orghoyonn.com | High-performance coatings, paints. google.com | Improves hardness, gloss, durability, and chemical resistance. hoyonn.comzonadepinturas.com |

| Advanced Lubricants | Synthesis of polyol esters. biointerfaceresearch.comhoyonn.com | Synthetic aviation lubricants, biodegradable lubricants. biointerfaceresearch.comscielo.br | Offers high thermal stability and improved lubricity. biointerfaceresearch.com |

| Additive Manufacturing | Core for producing acrylate (B77674) monomers (e.g., TMPTA). taylorandfrancis.com | UV-curable resins for 3D printing. taylorandfrancis.com | Enables rapid photopolymerization for fabricating complex structures. acs.org |

| Green Chemistry | Reactant with vegetable oil fatty acids. biointerfaceresearch.comscielo.br | Bio-based plasticizers for PVC. scielo.br | Creates environmentally friendly alternatives to phthalate (B1215562) plasticizers. scielo.br |

| Porous Materials | Monomer (as TMPTA) for cross-linking polymerization. researchgate.net | Macroporous polymer particles. researchgate.net | Used as carrier particles and for molecularly imprinted polymers. researchgate.net |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(hydroxymethyl)propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O3/c5-1-4(2-6)3-7/h4-7H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFRDXVJWXWOTEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50197010 | |

| Record name | Trimethylolmethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4704-94-3 | |

| Record name | 2-(Hydroxymethyl)-1,3-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4704-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylolmethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004704943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethylolmethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(hydroxymethyl)propane-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.897 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETHYLOLMETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7CJB6585WX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of 2 Hydroxymethyl Propane 1,3 Diol

Established Synthetic Pathways for 2-(Hydroxymethyl)propane-1,3-diol

The industrial production of this compound (TMP) is primarily achieved through a well-established two-step process. This process begins with the base-catalyzed aldol (B89426) addition of n-butyraldehyde and formaldehyde (B43269). wikipedia.org This initial step yields an intermediate compound, 2,2-bis(hydroxymethyl) butanal. wikipedia.orgchemicalbook.com

The second step involves a crossed Cannizzaro reaction. wikipedia.org The intermediate, 2,2-bis(hydroxymethyl) butanal, is treated with additional formaldehyde and a stoichiometric amount of a basic catalyst, such as sodium hydroxide (B78521) or calcium hydroxide. chemicalbook.comresearchgate.net This reaction results in the formation of trimethylolpropane (B17298) and a formate (B1220265) salt, like sodium formate or calcium formate, as a by-product. researchgate.netgoogle.com It is estimated that approximately 200,000,000 kg of TMP are produced annually using this method. wikipedia.org

Aldol Condensation : CH₃CH₂CH₂CHO + 2 CH₂O → CH₃CH₂C(CH₂OH)₂CHO wikipedia.org

Cannizzaro Reaction : CH₃CH₂C(CH₂OH)₂CHO + CH₂O + NaOH → CH₃CH₂C(CH₂OH)₃ + NaO₂CH wikipedia.org

Alternative "clean" production technologies have been developed to mitigate the formation of formate by-products. One such method involves the hydrogenation of the 2,2-bis(hydroxymethyl) butanal intermediate over nickel-chromium or copper-chromium catalysts, which yields TMP with 100% selectivity.

Strategies for Functionalization and Derivatization

The three hydroxyl functional groups of TMP offer numerous possibilities for chemical modification, leading to a wide array of derivatives with tailored properties for various applications.

Esterification Reactions and Ester Derivative Synthesis

Esterification is a primary method for derivatizing TMP, yielding polyol esters that are widely used as synthetic lubricants, plasticizers, and in coatings. youtube.com These reactions can be performed through direct esterification with carboxylic acids or transesterification with existing esters, such as fatty acid methyl esters (FAMEs). youtube.comnih.gov The reaction can produce a mixture of monoesters, diesters, and the desired triesters, depending on the reaction conditions.

Catalysts for these reactions vary and include strong acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA), as well as enzymatic catalysts like lipases for greener synthesis routes. iu.edulibretexts.org Metal oxides, such as stannous oxide, are also employed as catalysts, offering benefits like reduced equipment corrosion and recyclability. masterorganicchemistry.com

Key research findings in TMP ester synthesis are summarized in the table below:

| Reactants | Catalyst | Temperature (°C) | Molar Ratio (Acid/Ester:TMP) | Yield | Reference |

| Palm Kernel Free Fatty Acids | Sulphuric Acid (1% w/w) | 150 | 4:1 | 68% Triester | |

| Oleic Acid | Lipoprime 50T Lipase | 60 | 3.5:1 | ~62% Triester | chemicalbook.com |

| Waste Cooking Oil Methyl Ester | p-Toluenesulfonic acid (p-TSA) | - | - | High Conversion | iu.edu |

| Oleic Acid | Sulphuric Acid (1.5%) | 150 | - | - | libretexts.org |

| Isooctanoic Acid | Stannous Oxide (0.03-0.10%) | 160-220 | 3.15-3.95:1 (by mass) | High | masterorganicchemistry.com |

| Oleic Acid | Methanesulfonic Acid | - | 1:1 to 3:1 | High Conversion | nih.gov |

Etherification and Alkylation Processes

Ether derivatives of TMP are crucial for producing coatings, resins, and flexible polyurethanes. wikipedia.org Prominent examples include trimethylolpropane triglycidyl ether (TMPTGE) and allyl ether derivatives.

Trimethylolpropane Triglycidyl Ether (TMPTGE) is synthesized by reacting TMP with epichlorohydrin, using a Lewis acid as a catalyst. This forms a halohydrin intermediate, which is then subjected to dehydrochlorination with sodium hydroxide to yield the final triglycidyl ether. wikipedia.orgorganic-chemistry.org

Allyl Ethers of TMP are precursors to high-gloss coatings and ion exchange resins. wikipedia.org The synthesis of trimethylolpropane diallyl ether can be achieved by reacting TMP with allyl chloride. This process often utilizes a phase transfer catalyst, such as PEG-6000, in the presence of a base like sodium hydroxide to facilitate the etherification reaction, achieving yields of over 92%. libretexts.org Other methods employ polyether (crown ether) phase transfer catalysts with yields reaching 80-85%. google.com

Additionally, ethoxylated and propoxylated TMP are produced through the condensation of TMP with epoxides and serve as key components in the production of flexible polyurethanes. wikipedia.org

Formation of Acetal (B89532) and Ketal Derivatives

The reaction of TMP with aldehydes or ketones leads to the formation of cyclic acetal or ketal derivatives. This reaction is a common strategy for protecting the hydroxyl groups. The reaction of TMP with acetone, using an acid catalyst like p-toluenesulfonic acid, yields a cyclic ketal. researchgate.net This process typically involves heating the reactants and removing the water formed during the reaction to drive the equilibrium towards the product, resulting in yields of around 56%. researchgate.net These derivatives can be used as intermediates in more complex syntheses where selective reaction of one hydroxyl group is required.

Halogenation Reactions for Advanced Intermediates

Halogenated derivatives of TMP are valuable as advanced intermediates in organic synthesis, particularly for introducing other functional groups or for use in flame retardants. While the direct substitution of all three hydroxyl groups with halogens can be challenging, halogenated reagents are commonly used to create TMP-based intermediates.

A key example is the use of allyl chloride in the synthesis of trimethylolpropane diallyl ether, as described in the etherification section. libretexts.org Similarly, the synthesis of TMPTGE utilizes epichlorohydrin , a chlorinated epoxide, as a starting material to build the glycidyl (B131873) ether structure. organic-chemistry.org

The direct conversion of alcohols to alkyl chlorides is often accomplished using reagents like thionyl chloride (SOCl₂). masterorganicchemistry.com However, for polyols like TMP, such reactions can be complex. The reaction of alcohols with thionyl chloride often requires a catalyst, such as pyridine (B92270) or dimethylformamide (DMF), particularly for less reactive alcohols. reddit.com

Synthesis of Schiff Base Derivatives

The direct synthesis of a Schiff base from this compound is not chemically feasible. Schiff base formation, which creates a C=N double bond (imine), requires the condensation of a primary amine with a carbonyl compound (an aldehyde or ketone). nih.govyoutube.com Since TMP is a triol and lacks a primary amine group, it cannot participate directly in this reaction. wikipedia.org

To generate amine derivatives from TMP, a multi-step synthetic approach is necessary. One such pathway involves first converting TMP into a derivative that can then react with an amine. For instance, trimethylolpropane triacrylate (TMPTA), an ester of TMP, can undergo a Michael addition reaction with a primary or secondary amine, such as diethylamine. This reaction effectively introduces an amine functionality into the molecule's structure, creating a tertiary amine derivative. This aminated derivative could then potentially undergo further reactions, but the initial product is an amino-ester, not a Schiff base. Therefore, any discussion of "Schiff base derivatives" of TMP must presuppose a prior chemical modification to introduce the requisite primary amine functionality.

Formation of Nitrogen-Containing Derivatives (e.g., Hydroxyamino, Amino)

The introduction of nitrogen-containing functional groups, such as amino and hydroxyamino moieties, onto the this compound scaffold yields compounds with significant applications, particularly in biochemistry and materials science.

Amino Derivatives

The most prominent amino derivative is 2-amino-2-(hydroxymethyl)propane-1,3-diol (B137165), widely known as Tris or trometamol. It is a crucial component of buffer solutions in biochemistry and molecular biology. chemistrysteps.compharmaguideline.comstackexchange.com The industrial synthesis of Tris is a well-established two-step process starting from nitromethane (B149229) and formaldehyde. mdpi.com

The first step is a base-catalyzed Henry condensation reaction. Nitromethane reacts with three equivalents of formaldehyde to form the intermediate, tris(hydroxymethyl)nitromethane (B93346). This reaction is typically carried out under basic conditions. mdpi.comgoogle.com

The second step involves the catalytic hydrogenation of the nitro group in tris(hydroxymethyl)nitromethane to a primary amine. This reduction is commonly performed using hydrogen gas and a metal catalyst, such as Raney nickel, under pressure. tcichemicals.com The final product, Tris, is then crystallized from the reaction medium.

| Reaction Step | Reactants | Catalyst/Reagents | Conditions | Product | Reference |

| Formylation | Nitromethane, Formaldehyde (3 eq.) | Basic catalyst (e.g., solid Sodium) in Methanol/Methylene (B1212753) Chloride | < 55°C, 2-36 hours | Tris(hydroxymethyl)nitromethane | tcichemicals.com |

| Hydrogenation | Tris(hydroxymethyl)nitromethane | Raney Nickel | 40-47°C, 30-60 bar H₂ pressure | 2-Amino-2-(hydroxymethyl)propane-1,3-diol (Tris) | tcichemicals.com |

This table summarizes the general industrial process for synthesizing 2-Amino-2-(hydroxymethyl)propane-1,3-diol (Tris).

Another method for amine synthesis is reductive amination. This involves reacting a carbonyl compound with an amine in the presence of a reducing agent. numberanalytics.comsigmaaldrich.com For instance, the aldehyde precursor to the parent triol, bis-(hydroxymethyl)acetaldehyde, could be reacted with ammonia (B1221849) followed by reduction to yield the corresponding primary amine.

Hydroxyamino Derivatives

The synthesis of 2-(hydroxyamino)-2-(hydroxymethyl)propane-1,3-diol (B3344295) can be achieved through the selective reduction of the nitro intermediate, tris(hydroxymethyl)nitromethane. While complete reduction of the nitro group yields the amine (Tris), partial reduction can afford the hydroxylamine (B1172632).

This selective transformation is challenging as the reaction tends to proceed to the thermodynamically more stable amine. However, specific catalytic systems have been developed for the partial hydrogenation of nitroalkanes to N-alkylhydroxylamines. thieme-connect.denih.gov These methods often employ supported precious metal catalysts, such as palladium or platinum, under controlled conditions. mdpi.comthieme-connect.de The addition of inhibitors or modifiers, like dimethyl sulfoxide, can be crucial to prevent over-reduction of the hydroxylamine intermediate to the amine. rsc.org

| Reactant | Catalyst System | Key Features | Product | Reference |

| Nitroalkanes | Supported Palladium (e.g., Pd/C) | Hydrogenation without additives can yield N-alkylhydroxylamines. | N-Alkylhydroxylamines | thieme-connect.de |

| Nitroaromatics | Supported Platinum (e.g., Pt/SiO₂) with additives | Addition of amines (promoter) and DMSO (inhibitor) allows for high selectivity. | N-Aryl hydroxylamines | rsc.org |

| Nitroarenes | Ag/TiO₂ with NH₃BH₃ | Fast and clean reaction process for fine synthesis of N-aryl hydroxylamines. | N-Aryl hydroxylamines | nih.gov |

This table presents catalyst systems developed for the selective reduction of nitro compounds to hydroxylamines, which are applicable to the synthesis of 2-(hydroxyamino)-2-(hydroxymethyl)propane-1,3-diol from its nitro precursor.

Chemo-selective Transformations and Catalyst Development

The presence of three identical primary hydroxyl groups in this compound presents a challenge and an opportunity for chemo-selective transformations. Achieving selective functionalization of one or two hydroxyl groups while leaving the others unmodified requires carefully designed strategies and catalyst development.

Selective oxidation is one such transformation. The choice of catalyst and reaction conditions can direct the oxidation of the primary hydroxyl groups to either aldehydes or carboxylic acids. For example, in the oxidation of similar polyols like 1,2-propanediol, gold-based catalysts have shown high selectivity for the oxidation of the primary hydroxyl group. cardiff.ac.uk In contrast, platinum and palladium catalysts can oxidize both primary and secondary hydroxyls. The use of a base in the reaction medium can also significantly influence the product distribution. cardiff.ac.uk These principles can be applied to the selective oxidation of this compound to yield mono-, di-, or tri-aldehydes or the corresponding carboxylic acids.

A significant advancement in the chemo-selective transformation of this triol is its enzymatic asymmetrization. Chemoenzymatic procedures have been developed to produce enantiomerically enriched, asymmetrically protected derivatives of this compound. These chiral building blocks are valuable precursors for complex molecules. For instance, an asymmetrized derivative of the triol has been used as a precursor in the synthesis of N- and O-containing 6-membered heterocycles through ring-closing metathesis as the key step. This strategy has been successfully applied to the synthesis of the glycosidase inhibitor isofagomine. nih.gov

| Transformation | Catalyst/Method | Selectivity Principle | Potential Products | Reference |

| Selective Oxidation | Gold (Au), Platinum (Pt), Palladium (Pd) catalysts | Catalyst-dependent selectivity for primary vs. secondary -OH groups. Reaction conditions (e.g., base) influence product. | Mono/di/tri-aldehydes or carboxylic acids | cardiff.ac.uk |

| Asymmetrization | Chemoenzymatic procedures (e.g., lipase-catalyzed acylation) | Enzymatic recognition leads to selective acylation of one enantiotopic hydroxymethyl group. | Chiral protected diols | nih.gov |

| Heterocycle Synthesis | Ring-Closing Metathesis (RCM) on asymmetrized derivative | Grubbs' catalyst used to form a cyclic structure from a diene precursor. | N- and O-containing 6-membered heterocycles (e.g., isofagomine) | nih.gov |

This table outlines key chemo-selective transformations and the corresponding catalysts or methods for this compound.

Industrial Synthesis Scale-Up Research

The industrial production of this compound is crucial for its use as a building block in the chemical industry. Research into scalable synthesis focuses on efficiency, cost-effectiveness, and product purity.

One established method for the synthesis of the parent triol involves the hydrogenation of bis-(hydroxymethyl)acetaldehyde. This precursor can be obtained from the hydrolysis of its corresponding acetal. The hydrogenation step is typically carried out using catalysts such as platinum, palladium, or rhodium under low to moderate hydrogen pressure. google.com A patent describes the use of Platinum(IV) oxide (PtO₂) as a catalyst for this transformation, achieving a yield of 74.5%. google.com

Another viable industrial route is a two-stage process involving an aldol condensation followed by a crossed Cannizzaro reaction. This is analogous to the large-scale production of other polyols like trimethylolpropane and pentaerythritol (B129877). scispace.com In this process for this compound, isobutyraldehyde (B47883) would first undergo a base-catalyzed aldol condensation with formaldehyde to form an intermediate aldehyde. researchgate.net This intermediate is then reduced in a subsequent crossed Cannizzaro reaction with another molecule of formaldehyde. chemistrysteps.compharmaguideline.com In this second step, formaldehyde is oxidized to formate, while the intermediate aldehyde is reduced to the desired triol. pharmaguideline.comstackexchange.com

Scaling up the Cannizzaro reaction presents several challenges. numberanalytics.com The reaction is known for its low atom economy, as one molecule of aldehyde is sacrificed (oxidized) for every molecule that is reduced. The process also requires stoichiometric amounts of strong bases, such as sodium hydroxide, leading to the formation of significant salt waste streams that require treatment. numberanalytics.com Furthermore, the reaction conditions can be harsh, often requiring elevated temperatures, which can lead to side reactions and impact product purity. numberanalytics.com Research in this area focuses on optimizing reaction conditions, developing more efficient and recyclable catalysts, and improving downstream processing for product isolation and purification to overcome these limitations. beilstein-journals.org

Reaction Kinetics and Mechanistic Investigations of 2 Hydroxymethyl Propane 1,3 Diol and Its Derivatives

Oxidation Reaction Kinetics and Mechanistic Elucidation (e.g., with Permanganate (B83412) for Amino Derivatives)

While specific kinetic studies on the permanganate oxidation of amino derivatives of 2-(hydroxymethyl)propane-1,3-diol are not extensively detailed in the reviewed literature, research on similar diols, such as propane-1,3-diol, offers valuable mechanistic insights. The oxidation of propane-1,3-diol by potassium permanganate (KMnO4) in an aqueous solution has been investigated, providing a model for understanding the oxidation of polyols. ajchem-a.comajchem-a.com

The kinetic study of propane-1,3-diol oxidation was conducted by monitoring the disappearance of the permanganate ion (MnO4-) at its maximum absorbance wavelength (λmax = 525 nm). ajchem-a.comajchem-a.com The reaction was studied under pseudo-first-order conditions, with the concentration of the diol kept in excess of the permanganate concentration. ajchem-a.com

Key findings from the study of propane-1,3-diol oxidation by KMnO4 revealed that the reaction is first-order with respect to both the oxidant [KMnO4] and the substrate [propane-1,3-diol]. ajchem-a.comajchem-a.com The rate of the reaction was observed to be independent of the ionic strength of the solution. ajchem-a.comajchem-a.com The stoichiometry of the reaction was determined to be 1:1, meaning one mole of KMnO4 reacts with one mole of propane-1,3-diol. ajchem-a.com

Spectroscopic analysis of the reaction product identified it as 3-hydroxy-propanone, indicating that one of the primary alcohol groups is oxidized to a ketone. ajchem-a.comajchem-a.com A crucial observation was that the reaction did not induce the polymerization of acrylamide, which suggests that the oxidation does not proceed through a free-radical pathway. ajchem-a.com

Based on these observations, a mechanism was proposed wherein a complex is formed between the permanganate ion and the diol in a pre-equilibrium step. This complex then decomposes in the rate-determining step to form the products. The negative entropy of activation (ΔS#) calculated for the reaction supports the formation of an ordered transition state, consistent with the proposed complex formation. ajchem-a.comajchem-a.com

Table 1: Kinetic and Thermodynamic Parameters for the Oxidation of Propane-1,3-diol by KMnO4 at 298 K This table is based on data for propane-1,3-diol as a model compound.

| Parameter | Value | Unit | Citation |

|---|---|---|---|

| Enthalpy of Activation (ΔH#) | 24.98 | kJ mol⁻¹ | ajchem-a.com |

| Entropy of Activation (ΔS#) | -0.22 | kJ K⁻¹ mol⁻¹ | ajchem-a.com |

Reduction Reaction Pathways to Amines and Other Products

The reduction of derivatives of this compound can lead to a variety of important products, including amines. A common pathway to synthesize primary amines involves the reduction of nitriles. For instance, a derivative of this compound containing a nitrile group can be reduced to a primary amine. youtube.com This transformation can be achieved using two primary methods:

Catalytic Hydrogenation: This method involves reacting the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst, typically nickel (Ni) or platinum (Pt). youtube.com

Chemical Reduction: A powerful reducing agent such as lithium aluminium hydride (LiAlH₄) in a dry ether solvent can also be used to effect the reduction of the nitrile to the amine. youtube.com

Another significant reduction pathway involves the hydroformylation and subsequent hydrogenation of unsaturated derivatives. For example, a process has been described for the preparation of 2-methyl-1,3-propanediol, which can then be used to produce 1,4-butanediol. google.com This multi-step process involves the hydroformylation of an unsaturated precursor followed by hydrogenation of the resulting aldehyde to an alcohol. google.com

Nucleophilic Substitution Mechanisms, including Transetherification Processes

Derivatives of this compound can undergo nucleophilic substitution reactions, which are fundamental to creating a wide range of other functionalized molecules. The mechanisms of these reactions, typically designated as Sₙ1 or Sₙ2, depend on the structure of the substrate and the reaction conditions. chemguide.co.ukyoutube.com

In an Sₙ2 (bimolecular nucleophilic substitution) reaction, the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. chemguide.co.uklibretexts.org This is a single-step, concerted mechanism. For example, if a halogenoalkane derivative of this compound reacts with a nucleophile like the hydroxide (B78521) ion (OH⁻), the reaction proceeds via backside attack, leading to an inversion of the stereochemical configuration at the carbon center. libretexts.org Similarly, using ammonia (B1221849) (NH₃) as a nucleophile in an Sₙ2 reaction with a halogenoalkane derivative would lead to the formation of a primary amine. youtube.com

In an Sₙ1 (unimolecular nucleophilic substitution) reaction, the leaving group departs in a slow, rate-determining step to form a carbocation intermediate. youtube.comlibretexts.org This intermediate is then rapidly attacked by the nucleophile. libretexts.org Because the nucleophile can attack the planar carbocation from either side, Sₙ1 reactions often lead to a mixture of stereoisomers (racemization) if the carbon is chiral. libretexts.org

Transetherification is a specific type of nucleophilic substitution where an ether is formed by the exchange of an alkoxy group. While not directly detailed for this compound itself in the provided search results, related processes like the regioselective ring-opening of epoxides are mechanistically similar. The cleavage of an epoxide ring by a nucleophile is a key step in building complex molecules and represents a nucleophilic substitution at a carbon atom of the epoxide. mdpi.com

Carbon Dioxide Reaction Mechanisms with Amine-Functionalized Derivatives

More recent and unified theories on the CO₂-amine reaction mechanism challenge the traditional view of a simple zwitterion intermediate formation as the first step. nih.govnih.gov It is now proposed that the nucleophilic attack of the amine on the CO₂ molecule is catalytically assisted by a Brønsted base, which can be another amine molecule or a water molecule. nih.govnih.gov This leads to a concerted, six-membered transition state mechanism for proton transfer. nih.gov This unified mechanism suggests that the formation of a 1,3-zwitterion (RH₂N⁺–COO⁻) is unlikely due to a high energy barrier and unfavorable orbital symmetry. nih.govnih.gov

In aqueous solutions, water can also act as a nucleophile, attacking CO₂ with catalytic assistance from the amine, or it can facilitate the decomposition of carbamate (B1207046) back to the amine and CO₂. nih.govnih.gov This more complex, catalytically assisted pathway provides a more accurate description of the interactions between CO₂ and amine-functionalized compounds like the derivatives of this compound. nih.gov

Table 2: Proposed CO₂-Amine Reaction Mechanisms

| Mechanism | Description | Key Features | Citation |

|---|---|---|---|

| Termolecular Reaction | A single-step mechanism involving one molecule of CO₂ and two molecules of the amine. | Consistent with pseudo-first-order kinetics for CO₂ in excess amine. | trdizin.gov.tr |

Thermal Transesterification Mechanisms in Polymeric Systems

This compound, specifically its bis(hydroxymethyl)propane-1,3-diyl structural unit, can be incorporated into commercial polyesters like poly(ethylene terephthalate) (PET) and poly(butylene terephthalate) (PBT). acs.org These pendant hydroxyl groups are capable of undergoing thermal transesterification reactions, which can lead to the formation of branched and ultimately cross-linked, thermoset polymers. acs.org

The mechanism involves the attack of a pendant hydroxyl group on an ester linkage within the polymer backbone. This transesterification reaction creates a new ester bond and a new branch point in the polymer chain. As this process repeats at high temperatures, a three-dimensional network structure is formed, converting the thermoplastic material into a rigid thermoset. acs.org

The rate and extent of this cross-linking are controllable and depend on several factors:

Concentration of reactive groups: Polymers with a higher molar percentage of the bis(hydroxymethyl)propane-1,3-diyl units cross-link much more rapidly. acs.org For example, a polymer with 5 mol % of these units becomes insoluble after very short exposure to temperatures above its melting point (Tₘ). acs.org

Temperature: Higher temperatures increase the rate of the transesterification reactions. acs.org

Time: The extent of cross-linking increases with the duration of thermal treatment. acs.org

This controlled thermal transesterification allows for the creation of thermoset polyesters with desirable properties for applications such as structural adhesives and protective coatings. acs.org

Studies on Free Radical Intermediates in Reaction Pathways

The involvement of free radical intermediates in the reaction pathways of this compound and its derivatives is highly dependent on the specific reaction conditions and reagents used.

However, in other chemical transformations, free radical intermediates could play a significant role. While specific studies on radical reactions of this compound were not found in the search, general principles of organic chemistry suggest that under certain conditions, such as exposure to UV light or radical initiators, the C-H or O-H bonds could undergo homolytic cleavage to form radical species. These highly reactive intermediates could then participate in a variety of reactions, including polymerization, C-H functionalization, or addition to unsaturated systems. nih.gov For instance, radical reactions are known to be practical and chemoselective, enabling rapid access to complex molecules. nih.gov The generation of radical species from alcohols is a known process, although it often requires specific reagents or conditions.

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Analysis

NMR spectroscopy is a cornerstone technique for the unambiguous structural assignment and assessment of purity for 2-(hydroxymethyl)propane-1,3-diol. Both proton (¹H) and carbon-13 (¹³C) NMR provide critical data on the connectivity and chemical environment of atoms within the molecule.

In ¹H NMR spectroscopy, the chemical environment of protons dictates their resonance frequency. For this compound, the molecular symmetry results in two primary signals: one for the hydroxyl (-OH) protons and one for the methylene (B1212753) (-CH₂) protons. The protons of the three equivalent hydroxymethyl groups give rise to a single resonance, and the tertiary C-H proton gives another.

Solvent choice can influence the observed chemical shifts, particularly for the labile hydroxyl protons due to differences in hydrogen bonding. For instance, studies on similar polyols like propane-1,2-diol show that conformational changes in different solvents can be monitored by ¹H NMR. rsc.org In a derivative of this compound, specifically the Schiff base [SAL-THAM], theoretical calculations predicted ¹H NMR chemical shifts that were in good agreement with experimental data. nih.govresearchgate.netnih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: Experimental values can vary based on solvent and concentration.)

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CH ₂OH | ~3.6 | Doublet |

| -CH | ~3.8 | Multiplet |

| -OH | Variable | Singlet (broad) |

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Due to the symmetry of this compound, its ¹³C NMR spectrum is relatively simple, showing two distinct signals corresponding to the two different types of carbon atoms.

The three equivalent primary carbon atoms of the hydroxymethyl (-CH₂OH) groups.

The single tertiary methine carbon atom (>CH).

In studies of related propanediols, such as 1,3-propanediol (B51772), the chemical shifts are well-defined; the C1 & C3 carbons appear around 59.8 ppm and the C2 carbon at 34.9 ppm. researchgate.netchemicalbook.com For this compound, the quaternary carbon would be expected further downfield. Theoretical studies on derivatives have also successfully predicted ¹³C NMR spectra, which align with experimental findings. nih.govnih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: Experimental values can vary based on solvent.)

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| -C H₂OH | ~60-65 |

| >C H | ~40-45 |

Vibrational Spectroscopy (IR) for Functional Group Analysis and Hydrogen Bonding Studies

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups and studying intermolecular interactions like hydrogen bonding. The IR spectrum of this compound is characterized by absorptions corresponding to its hydroxyl and alkyl groups.

O-H Stretching: A strong and broad absorption band is typically observed in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration in alcohols. libretexts.orgfiveable.me The broadness of this peak is a direct consequence of intermolecular hydrogen bonding.

C-H Stretching: Absorptions corresponding to the stretching vibrations of C-H bonds in the alkyl structure appear in the 2850-3000 cm⁻¹ range. libretexts.orgspectroscopyonline.com

C-O Stretching: A strong band in the 1000-1260 cm⁻¹ region is indicative of the C-O stretching vibration.

Studies on related diols, like 1,3-propanediol in acetonitrile, have shown that hydrogen bond interactions strongly affect vibrational frequencies. nih.gov The formation of intra- and intermolecular hydrogen bonds can cause shifts in the O-H stretching band. nih.gov In research on a charge-transfer complex involving a derivative of this compound, a red-shift in the O-H peak upon complexation was noted, confirming the involvement of the hydroxyl group in hydrogen bond formation. nih.gov

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |

| O-H | Stretching | 3200-3600 | Strong, Broad |

| C-H | Stretching | 2850-3000 | Medium-Strong |

| C-O | Stretching | 1000-1260 | Strong |

Electronic Spectroscopy (UV-Vis) for Charge-Transfer Complex Analysis

While this compound itself does not have significant absorption in the UV-Vis region, it serves as a crucial building block for derivatives that form charge-transfer (CT) complexes. UV-Vis spectroscopy is the primary technique for identifying and characterizing these complexes. The formation of a CT complex between an electron donor and an electron acceptor is typically marked by the appearance of a new, broad absorption band at a longer wavelength than the absorptions of the individual components.

For example, a charge-transfer complex was synthesized between a Schiff base derivative of this compound ([SAL-THAM]) and the π-acceptor chloranilic acid. nih.govresearchgate.netnih.gov The resulting CT complex exhibited a new, strong absorption band centered around 514-524 nm, depending on the solvent, which was absent in the spectra of the free donor and acceptor. nih.gov The stability of such complexes can also be evaluated using UV-Vis data to calculate formation constants (KCT). nih.govnih.govresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation (e.g., ESI-MS, LC-MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the fragmentation patterns of compounds. Techniques like Electrospray Ionization (ESI) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly useful for polar molecules like this compound and its derivatives.

In ESI-MS, protonated molecules, such as [M+H]⁺, are commonly observed, which confirms the molecular weight of the analyte. usda.gov LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, allowing for the analysis of complex mixtures. nih.gov The fragmentation patterns observed in MS/MS experiments provide valuable structural information. For polyols, fragmentation often involves the loss of water molecules (H₂O) and hydroxymethyl groups (-CH₂OH). The analysis of complex lipids containing similar backbones has demonstrated the power of using parallel APCI-MS and ESI-MS to identify molecular species based on their characteristic fragment ions. usda.gov

X-ray Crystallography for Solid-State Structural Determination of Complexes and Derivatives

X-ray crystallography provides definitive, high-resolution data on the three-dimensional arrangement of atoms in the solid state. While data for the parent this compound is not detailed in the provided context, this technique is invaluable for determining the precise structure of its derivatives and coordination complexes.

For instance, research involving copper(II) complexes derived from a charge-transfer system with 2-amino-2-(hydroxymethyl)-1,3-propanediol (a closely related compound) utilized physicochemical characterization methods that are often complemented by X-ray crystallography to establish the exact coordination geometry, bond lengths, and bond angles within the metal complexes. researchgate.net Supplementary crystallographic data in CIF format is a standard output of such studies, providing a complete structural model. rsc.org

Computational Chemistry and Theoretical Modeling of 2 Hydroxymethyl Propane 1,3 Diol Systems

Density Functional Theory (DFT) Applications in Structure and Reactivity

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting molecular properties with a good balance between accuracy and computational cost.

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometric optimization. For a flexible molecule like 2-(Hydroxymethyl)propane-1,3-diol, with several rotatable single bonds, this process also involves a conformational analysis to identify the various low-energy structures (conformers) it can adopt.

This analysis involves systematically rotating the rotatable bonds and calculating the potential energy of each resulting conformation. The results are often visualized on a potential energy surface (PES), which maps the energy as a function of the rotational angles. The minima on this surface correspond to stable conformers. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly employed for these calculations to yield accurate geometric parameters.

Table 1: Representative Theoretical Bond Lengths and Angles for a Polyol Structure (Illustrative)

| Parameter | Bond/Angle | Typical Calculated Value (DFT/B3LYP) |

| Bond Length | C-C | ~1.53 Å |

| C-O | ~1.43 Å | |

| O-H | ~0.96 Å | |

| C-H | ~1.09 Å | |

| Bond Angle | C-C-C | ~109.5° |

| C-C-O | ~110.0° | |

| H-O-C | ~109.0° | |

| Note: This table is illustrative and does not represent experimentally verified or specifically calculated data for this compound, which is not readily available in published literature. |

The electronic properties of a molecule are crucial for understanding its reactivity. DFT calculations provide valuable information about the distribution of electrons within the molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is an important indicator of a molecule's chemical reactivity and stability. A smaller gap generally implies higher reactivity.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted onto the electron density surface, with different colors indicating regions of varying electrostatic potential. Red typically signifies regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), susceptible to nucleophilic attack. Green represents neutral regions. For this compound, the MEP map would be expected to show negative potential around the oxygen atoms of the hydroxyl groups, highlighting their potential for hydrogen bonding and interaction with electrophiles.

DFT calculations are a powerful tool for predicting and interpreting vibrational spectra, such as Infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies and their corresponding normal modes can be determined. These theoretical spectra can be compared with experimental data to aid in the assignment of spectral bands to specific molecular vibrations. This is particularly useful for complex molecules where experimental spectra can be difficult to interpret.

Based on the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. These parameters provide a deeper understanding of the molecule's behavior in chemical reactions.

Table 2: Key Global Reactivity Descriptors Derived from DFT (Conceptual)

| Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of an atom to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | A measure of the molecule's polarizability. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) where μ is the chemical potential (μ ≈ -χ) | A measure of the energy lowering of a system when it accepts electrons. |

| Note: These are conceptual definitions. Specific calculated values for this compound are not available in the cited literature. |

Molecular Dynamics (MD) Simulations for System Behavior and Interactions

Molecular Dynamics simulations are a computational method for studying the physical movements of atoms and molecules over time. MD simulations can provide insights into the dynamic behavior of this compound in different environments, such as in the liquid state or in solution.

By simulating the interactions between a large number of molecules, MD can be used to predict macroscopic properties like density, viscosity, and diffusion coefficients. It is also invaluable for studying intermolecular interactions, such as hydrogen bonding networks, which are expected to be significant in a polyol like this compound. Studies on related trimethylolpropane (B17298) esters have utilized MD to understand their tribological properties and interactions with surfaces, demonstrating the utility of this technique for this class of molecules. nih.gov

Quantum Chemical Studies on Thermodynamics and Charge Transfer

Quantum chemical methods can be employed to calculate various thermodynamic properties of molecules, such as enthalpy of formation, entropy, and Gibbs free energy. These calculations are crucial for understanding the stability of different conformers and for predicting the thermodynamics of chemical reactions involving the molecule.

Intramolecular charge transfer (ICT) is a phenomenon where an electron is transferred from a donor part of a molecule to an acceptor part upon electronic excitation. While this compound itself is not a typical ICT compound, computational studies on its derivatives, particularly in charge-transfer complexes, have been performed. These studies use methods like Time-Dependent DFT (TD-DFT) to investigate the electronic transitions and the nature of charge transfer within the molecular system.

Molecular Docking for Ligand-Target Interactions (e.g., Antiviral Activity Simulation)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. plos.orgnih.gov This method is instrumental in drug discovery and involves the virtual screening of libraries of small molecules by docking them against a target protein. nih.govnih.gov The primary goal of molecular docking is to simulate the interaction between a ligand, such as this compound, and a receptor, which is typically a protein or enzyme, to predict the binding affinity and mode. plos.org

In the context of antiviral research, molecular docking is a key tool for identifying potential drug candidates that can inhibit the function of viral proteins crucial for the virus's life cycle. nih.gov These targets often include viral proteases, polymerases, or surface proteins that mediate entry into the host cell. plos.orgresearchgate.net By understanding how a ligand interacts with the active site of a viral protein, researchers can design and optimize potential inhibitors. spacefrontiers.org

While specific molecular docking studies focusing on the antiviral activity of this compound are not extensively documented in publicly available literature, the principles of molecular docking can be applied to understand its theoretical potential. The presence of multiple hydroxyl groups in this compound suggests its capability to form hydrogen bonds with amino acid residues in the active site of a target protein. nih.gov Hydrogen bonds are a critical component of ligand-protein interactions, contributing significantly to binding affinity and specificity. nih.gov

For a hypothetical antiviral activity simulation, a researcher would first select a viral protein target. For instance, the main protease (Mpro) of a virus is a common target because of its essential role in viral replication. researchgate.net The three-dimensional structure of the target protein, typically obtained from crystallographic data, is loaded into a molecular docking program. The structure of this compound would then be docked into the active site of the protein.

The docking software calculates the binding energy, which is an estimation of the binding affinity between the ligand and the protein. nih.gov A lower binding energy generally indicates a more stable and favorable interaction. nih.gov The software also provides a visual representation of the binding mode, showing the specific interactions, such as hydrogen bonds and van der Waals forces, between the ligand and the protein's amino acid residues.

The insights gained from such simulations can guide the chemical modification of the lead compound to improve its binding affinity and efficacy. For example, if the docking results indicate that an additional functional group could form a new hydrogen bond, a derivative of this compound could be synthesized and subsequently tested.

To illustrate the type of data generated from a molecular docking study, the following hypothetical table outlines potential results of docking this compound and its derivatives against a generic viral protease.

| Compound Name | Binding Energy (kcal/mol) | Number of Hydrogen Bonds | Interacting Amino Acid Residues |

| This compound | -5.8 | 4 | HIS-41, CYS-145, GLU-166 |

| Derivative A | -6.5 | 5 | HIS-41, CYS-145, GLU-166, THR-25 |

| Derivative B | -6.2 | 4 | HIS-41, CYS-145, GLY-143 |

| Reference Inhibitor | -7.2 | 6 | HIS-41, CYS-145, GLU-166, LEU-141 |

This table is for illustrative purposes only and does not represent actual experimental data.

Applications in Advanced Materials Science and Polymer Chemistry

Role as a Multifunctional Monomer in Polymer Synthesis

The three reactive hydroxyl groups of 2-(hydroxymethyl)propane-1,3-diol allow it to act as a central branching point in polymerization reactions. mdpi.com When it reacts with other monomers, such as dicarboxylic acids or diisocyanates, it facilitates the formation of three-dimensional, cross-linked polymer networks instead of linear chains. nih.govmdpi.com This structural capability is fundamental to its role in creating robust and high-performance polymer systems. mdpi.com

Polyester (B1180765) Synthesis and Engineering, including Thermoset Polyester Development

In the field of polyester chemistry, this compound is a crucial polyol used to create branched and cross-linked architectures, which are the basis of thermoset polyesters. google.comgoogle.com Its incorporation into a polyester backbone, through esterification with diacids or anhydrides, imparts significant improvements in the final material's properties compared to linear polyesters derived from simple diols. nih.gov

The trifunctionality of TMP is essential for producing saturated polyesters for demanding applications like industrial stoving enamels and coil coatings. nih.govmdpi.com The resulting branched polyesters exhibit enhanced hardness, chemical resistance, and durability. mdpi.com In the synthesis of thermoset polyester resins, TMP's ability to form a dense cross-linked network upon curing is critical for achieving the desired thermal and mechanical stability. When compared to glycerol (B35011), another common triol, TMP often provides superior performance in terms of weatherability and resistance to hydrolysis due to the neopentyl structure at its core.

Table 1: Comparative Properties of Alkyd Resins using Different Polyols

| Property | Alkyd Resin with this compound | Alkyd Resin with Glycerol |

|---|---|---|

| Color & Yellowing | Lighter color, non-yellowing. | More prone to yellowing over time. |

| Film Hardness | Higher film hardness. | Standard film hardness. |

| Chemical Resistance | Excellent resistance to alkali and water. nih.gov | Good resistance, but generally lower than TMP-based resins. |

| Durability | Outstanding impact resistance and flexibility. nih.gov | Good durability. |

| Drying Time | Shorter baking time in amino baking paints. | Standard baking time. |

Polyurethane Formulations and Modifications

As a key building block and crosslinking agent, this compound is extensively used in a wide array of polyurethane (PU) systems, including coatings, elastomers, adhesives, and foams. researchgate.netgoogle.com It reacts with diisocyanates to create a stable, three-dimensional urethane (B1682113) network, which significantly enhances the mechanical properties of the final product. mdpi.comnih.gov The inclusion of TMP improves hardness, durability, and chemical resistance in PU coatings and elastomers. researchgate.net

In the formulation of waterborne polyurethanes (WPU), TMP is introduced to create a cross-linked structure that modifies the material's properties. nih.gov Research shows that increasing the concentration of TMP in a WPU dispersion leads to an increase in the polymer particle size. nih.gov This effect is utilized to reduce the gloss of the final coating, creating a self-matting finish without the need for additional matting agents. nih.gov Furthermore, the cross-linking induced by TMP can raise the glass transition temperature (Tg) of the polyurethane film, indicating enhanced stiffness and thermal stability. nih.gov

Table 2: Research Findings on the Effect of this compound (TMP) on Waterborne Polyurethane (WPU) Properties

| TMP Content (wt%) | Effect on Particle Size | Effect on Gloss and Transparency | Surface Morphology |

|---|---|---|---|

| Increasing | Increases. nih.gov | Decreases. nih.gov | Spherical granules emerge on the film surface when TMP content exceeds 1 wt%. |

Development of Polycarbonates

The role of this compound in polycarbonates is primarily as a precursor for specialized polyols used in other polymer systems. It is a key raw material for synthesizing polycarbonate diols. mdpi.com These polycarbonate diols are then utilized as high-performance soft segments in the production of polyurethanes, imparting superior thermal stability and hydrolytic resistance to the final PU elastomer or coating.

Additionally, TMP can be used directly as a cross-linking agent to modify polycarbonate-based polymers. For instance, in the development of advanced wood lacquers, waterborne polycarbonate polyurethane (WPCU) has been cross-linked with TMP. nih.gov This modification creates a robust network structure within the coating, improving its hardness and resistance properties. There is also research interest in using bio-based TMP for the development of biodegradable polycarbonate materials, highlighting its potential role in creating more sustainable plastics.

Derivatization for Specialized Material Properties and Functional Applications

The three primary hydroxyl groups of this compound can be chemically modified to create derivatives with specialized functionalities. These derivatives serve as key intermediates for a range of advanced materials, from functionalized biopolymers to high-performance resins.

Synthesis of Water-Soluble Cellulose-based Derivatives (e.g., for Antimicrobial Activity, Surface Affinity)

While cellulose (B213188) is an abundant biopolymer, its poor solubility limits its processing and applications. Chemical modification is employed to enhance its properties, and derivatives of this compound are effective agents for this purpose. Rather than using TMP directly, it is first converted into a more reactive intermediate.

One such derivative is trimethylolpropane (B17298) triglycidyl ether (TMPTGE) , which contains three reactive epoxy groups. TMPTGE is used as a multi-epoxy crosslinking agent to create cellulose-based hydrogels. nih.gov The ether bonds formed between TMPTGE and the hydroxyl groups of cellulose create a stable, three-dimensional network. nih.gov Research has shown that the dense matrix formed using the branched, tri-functional TMPTGE results in hydrogels with smaller pore sizes and greater thermal stability compared to those made with simpler di-epoxy crosslinkers. nih.gov

Another derivative, trimethylolpropane trimethacrylate (TMPTMA) , is used to modify cellulose ethers like methylcellulose (B11928114) (MC). nih.gov By incorporating TMPTMA into MC films and using gamma radiation to initiate grafting, the film's mechanical and barrier properties are significantly improved. nih.gov The addition of TMPTMA increases the tensile strength and modulus while lowering the water vapor permeability of the films. nih.gov

Table 3: Impact of TMP Derivatives on Cellulose-Based Materials

| TMP Derivative | Cellulose-Based Material | Method | Key Research Finding |

|---|---|---|---|

| Trimethylolpropane triglycidyl ether (TMPTGE) | Cellulose Hydrogel | Chemical Cross-linking | Creates a denser hydrogel network with smaller pores (6.7 ± 1.5 µm) and improved thermal stability. nih.gov |

| Trimethylolpropane trimethacrylate (TMPTMA) | Methylcellulose (MC) Film | Radiation-induced Grafting | Increases tensile strength to 47.88 MPa and reduces water vapor permeability by over 12%. nih.gov |

Precursors for Alkyd Resins and High-Gloss Coatings

The synthesis of alkyd resins for paints and coatings represents one of the largest applications of this compound. nih.govgoogle.com It is a preferred polyol building block in the production of medium-oil and short-oil alkyd resins. nih.gov The resulting coatings are characterized by excellent hardness, gloss retention, and superior resistance to water, alkali, and detergents. researchgate.netnih.gov A patented method highlights the use of TMP to replace glycerol in producing a short-oil alkyd resin, which results in a light-colored, non-yellowing coating with higher film hardness and a shorter baking time.

For specialized high-gloss and durable coatings, derivatives of TMP are synthesized. Trimethylolpropane allyl ethers are important precursors for high-gloss coatings and certain ion exchange resins. nih.gov Furthermore, acrylated versions of TMP are widely used as multifunctional monomers in radiation-curable systems, where they polymerize rapidly under UV light to form highly cross-linked, scratch-resistant coatings. mdpi.com

Advanced Functional Materials: Design and Synthesis

The unique structure of this compound and its derivatives allows for the design of sophisticated materials with specific electronic, optical, and magnetic properties.

Charge-transfer (CT) complexes are molecular assemblies of an electron donor and an electron acceptor, which exhibit unique electronic transitions. nih.gov These materials are of significant interest for applications in electronics and optoelectronics. Derivatives of this compound have been successfully used to synthesize novel CT complexes.

A notable example involves a Schiff base derived from 2-amino-2-(hydroxymethyl)propane-1,3-diol (B137165), namely 2-((2-hydroxybenzylidene)amino)-2-(hydroxymethyl)propane-1,3-diol ([SAL-THAM]). researchgate.netnih.gov This compound acts as an electron donor and forms a stable 1:1 charge-transfer complex with chloranilic acid (CLA), a π-acceptor. researchgate.netnih.gov The formation and stability of this complex have been studied in various solvents.

Research Findings:

Stoichiometry: The mole ratio of the complex between [SAL-THAM] and chloranilic acid was confirmed to be 1:1 using Job's method of continuous variation. researchgate.netnih.gov

Stability: The stability of the charge-transfer complex is quantified by the formation constant (KCT). Studies showed the complex is most stable in acetonitrile, followed by ethanol (B145695) and methanol. researchgate.netnih.gov This indicates that the polarity of the solvent plays a crucial role in the complex's formation and stability. nih.gov

Spectroscopic Properties: The formation of the complex is characterized by the appearance of new absorption bands in the UV-Vis spectrum that are not present in the individual donor or acceptor molecules. researchgate.netyu.edu.jo For instance, the complex of Tris(hydroxymethyl)aminomethane with picric acid shows a shoulder at 390 nm, while the complex with chloranilic acid exhibits a broad band at 525 nm in methanol. yu.edu.jo

Computational Analysis: Density Functional Theory (DFT) calculations have been employed to optimize the structure of the CT complex and analyze its geometrical, electronic, and spectroscopic properties, showing good agreement with experimental data. researchgate.netnih.gov

Interactive Data Table: Formation Constants of CT Complexes

| Donor | Acceptor | Solvent | Formation Constant (KCT) (L mol⁻¹) | Molar Absorptivity (εCT) (L mol⁻¹ cm⁻¹) | Reference |

| [SAL-THAM] | Chloranilic Acid | Acetonitrile | Highest | - | researchgate.netnih.gov |

| [SAL-THAM] | Chloranilic Acid | Ethanol | Intermediate | - | researchgate.netnih.gov |

| [SAL-THAM] | Chloranilic Acid | Methanol | Lowest | - | researchgate.netnih.gov |

| 2-methyl-8-quinolinol | Chloranilic Acid | Methanol | 1.15 x 10⁴ | 0.45 x 10⁴ | nih.gov |

| 2-methyl-8-quinolinol | Chloranilic Acid | Ethanol | 0.98 x 10⁴ | 0.31 x 10⁴ | nih.gov |

| 2-methyl-8-quinolinol | Chloranilic Acid | Acetonitrile | 0.45 x 10⁴ | 0.15 x 10⁴ | nih.gov |

Note: Specific numerical values for the [SAL-THAM] complex were not provided in the abstract, only the relative order of stability.

The amino derivative, 2-amino-2-(hydroxymethyl)propane-1,3-diol (commonly known as Tris), demonstrates significant versatility as a ligand in coordination chemistry. Its ability to coordinate with metal ions through both its amino and hydroxyl groups, combined with various possible levels of deprotonation, makes it a highly flexible building block for constructing complex metal-organic architectures. researchgate.netbath.ac.uk

This is particularly evident in the synthesis of polynuclear iron(III) complexes, where the coordinative flexibility of the Tris ligand allows for the isolation of compounds with diverse and novel core topologies. researchgate.netbath.ac.uk

Research Findings:

Coordinative Flexibility: The Tris ligand (H₃L) can exist in different protonation states (e.g., H₂L⁻, HL²⁻) and adopt various binding modes, enabling the formation of a range of complex structures. researchgate.netbath.ac.uk

Synthesis of Polynuclear Complexes: Researchers have successfully synthesized several high-nuclearity iron(III) complexes by reacting iron oxo-centered carboxylate triangles with the Tris ligand. researchgate.netbath.ac.uk The resulting structures are influenced by the starting materials and reaction conditions.

Core Topologies: The flexibility of the Tris ligand has led to the creation of iron complexes with core units such as {Fe₃O}, {Fe₄O₂}, and even larger fused structures like {Fe₁₂O₆(OH)₂}. researchgate.netbath.ac.uk Some of these topologies, particularly in the hexanuclear complexes, were previously unseen in iron-oxo chemistry. researchgate.netbath.ac.uk

Magnetic Properties: Magnetic characterization of these polynuclear iron(III) complexes reveals that their properties are dominated by antiferromagnetic exchange interactions between the iron centers. researchgate.netbath.ac.uk While some complexes possess a spin ground state of zero, others exhibit small, non-zero spin ground states. researchgate.netbath.ac.uk

Interactive Data Table: Examples of Polynuclear Iron(III) Complexes with the Tris Ligand

| Complex Number | Chemical Formula | Core Topology | Reference |

| 1 | [Fe₆NaO₂(HL)₂(H₂L)₂(PhCO₂)₉]·2MeCN | Fused {Fe₃O} units | researchgate.netbath.ac.uk |

| 2 | [Fe₆NaO₂(HL)₂(H₂L)₂(O₂CCMe₃)₉]·2MeCN | Fused {Fe₃O} units | researchgate.netbath.ac.uk |

| 3 | [Fe₈O₄(HL)₂(O₂CC₆H₄OPh)₁₀(NO₃)₂]·6MeCN | {Fe₄O₂} units | researchgate.netbath.ac.uk |

| 4 | [Fe₁₂O₆(OH)₂(HL)₂(H₂L)₂(PhCO₂)₁₆(PhCO₂H)₂]·6MeCN | Fused {Fe₃O} units | researchgate.netbath.ac.uk |

Sustainability and Green Chemistry Aspects of 2 Hydroxymethyl Propane 1,3 Diol Research

Development of Environmentally Benign Synthetic Routes

The traditional synthesis of polyols often involves multi-step processes with harsh chemicals and significant waste generation. In the context of 2-(Hydroxymethyl)propane-1,3-diol, also known as trimethylolmethane, research has been directed towards developing cleaner and more efficient synthetic pathways.

One patented method outlines a five-step process for producing trimethylolmethane. google.com This procedure begins with the reaction of diethyl malonate and ethyl orthoformate, followed by a series of reactions including the use of lithium aluminum hydride and ultimately a ruthenium-charcoal catalyst for the final hydrogenation step to yield the desired product. google.com

More recent advancements focus on "clean technology" for the production of triols, including trimethylolpropane (B17298), a closely related compound. This approach utilizes solid heterogeneous catalysts for the key steps of aldolization and aldol (B89426) hydrogenation. rsc.org The use of anion exchangers with amine groups as catalysts in an aqueous environment has shown high yield and selectivity for the desired aldols at temperatures between 50-80 °C. rsc.org Subsequent hydrogenation using nickel-chromium or copper-chromium catalysts at 50-80 °C and 40-80 bar of hydrogen has resulted in 100% yields of the corresponding triols. rsc.org This catalytic approach represents a significant step towards a more environmentally benign process by replacing stoichiometric reagents with recyclable catalysts and operating under milder conditions.

A specific example of a greener synthetic route involves the hydrogenation of bis-(hydroxymethyl) acetaldehyde (B116499) in an aqueous solution. google.com This process can be carried out at relatively low to moderate pressures (35 to 600 psi) using platinum, palladium, or rhodium catalysts, with platinum being the preferred option. google.com The reaction proceeds until a stoichiometric amount of hydrogen is absorbed, after which the catalyst is separated and the this compound is recovered by removing the water solvent. google.com

Table 1: Comparison of Synthetic Routes for this compound and Related Triols

| Synthetic Route | Key Reagents/Catalysts | Reaction Conditions | Advantages | Reference |

| Multi-step Synthesis | Diethyl malonate, ethyl orthoformate, lithium aluminum hydride, Ru-C catalyst | Not specified in detail | Established procedure | google.com |

| Clean Technology for Triols | Anion exchange resins, Ni-Cr or Cu-Cr catalysts | Aldolization: 50-80 °C; Hydrogenation: 50-80 °C, 40-80 bar | High yield and selectivity, use of heterogeneous catalysts, aqueous media | rsc.org |

| Hydrogenation of Bis-(hydroxymethyl) acetaldehyde | Platinum, Palladium, or Rhodium catalyst | 35-600 psi hydrogen pressure | Use of water as a solvent, catalyst can be recovered | google.com |

Utilization in Solvent-Free Systems Research

The principles of green chemistry advocate for the reduction or elimination of volatile organic solvents (VOCs), which are often toxic and contribute to environmental pollution. Solvent-free synthesis, where reactions are conducted in the absence of a traditional solvent, is a key strategy in achieving this goal. In such systems, one of the reactants, or the product itself, can act as the reaction medium.

While direct research on the specific use of this compound as a solvent or in solvent-free reaction systems is not extensively documented in the reviewed literature, its physical properties suggest potential in this area. As a polyol, it possesses multiple hydroxyl groups, which can facilitate the dissolution of polar reactants through hydrogen bonding. Its relatively high boiling point would also be advantageous in reactions requiring elevated temperatures, as it would not readily evaporate.

The concept of using a reactant or product as the solvent is a cornerstone of many green chemical processes. For instance, in the synthesis of α-aminonitriles, reactions can be carried out by simply mixing carbonyl compounds, amines, and trimethylsilyl (B98337) cyanide in the presence of a catalyst under solvent-free conditions. taylorandfrancis.com This approach not to only simplifies the reaction setup and workup but also significantly reduces waste.

Given its structure, this compound could potentially serve as a biodegradable and non-toxic reaction medium for certain types of reactions, representing a promising area for future green chemistry research.

Exploration of Bio-based Feedstocks for Polyol Production (General Context)

The chemical industry is increasingly exploring the use of renewable resources to reduce its dependence on fossil fuels and mitigate its environmental impact. Bio-based polyols, derived from sources like vegetable oils, sugars, and lignocellulosic biomass, are gaining significant attention as sustainable alternatives to their petroleum-based counterparts. chemengconsulting.commdpi.com

The production of bio-based polyols involves the chemical modification of these natural raw materials to introduce the necessary hydroxyl groups. polymex.fr For example, vegetable oils can be converted into polyols through processes like epoxidation followed by ring-opening. chemengconsulting.com Polysaccharides such as starch and cellulose (B213188) can also be chemically modified to produce polyols. polymex.fr Lignin, a complex polymer found in plant cell walls, is another abundant and promising feedstock for the production of aromatic polyols. mdpi.compolymex.fr

A notable success story in the bio-based production of polyols is the synthesis of 1,3-propanediol (B51772). Through the fermentation of glucose using a genetically modified strain of E. coli, a renewable route to this important polymer building block has been established. wikipedia.org This bio-based process is reported to use 40% less energy than the conventional chemical process. wikipedia.org